molecular formula C12H13NO4 B231007 3,4,8-Trimethoxyquinolin-2(1H)-one

3,4,8-Trimethoxyquinolin-2(1H)-one

Cat. No. B231007
M. Wt: 235.24 g/mol
InChI Key: OKUQNQUSANXMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,8-Trimethoxyquinolin-2(1H)-one is a chemical compound with a molecular formula of C12H11NO4. It is a derivative of quinoline and has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 3,4,8-Trimethoxyquinolin-2(1H)-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3,4,8-Trimethoxyquinolin-2(1H)-one has a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, studies have shown that this compound can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3,4,8-Trimethoxyquinolin-2(1H)-one in lab experiments is its potential use in cancer research. This compound has been shown to have anticancer properties and can induce apoptosis in cancer cells. However, one of the major limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to healthy cells, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of 3,4,8-Trimethoxyquinolin-2(1H)-one. One direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound inhibits the activity of certain enzymes and induces apoptosis in cancer cells. Another direction is the development of new compounds that are based on 3,4,8-Trimethoxyquinolin-2(1H)-one. These compounds could potentially have improved anticancer properties and reduced toxicity. Finally, future research could focus on the use of 3,4,8-Trimethoxyquinolin-2(1H)-one in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve their effectiveness.

Synthesis Methods

The synthesis of 3,4,8-Trimethoxyquinolin-2(1H)-one is a multi-step process that involves the reaction of various chemical compounds. One of the most common methods for synthesizing this compound is through the reaction of 2,4,5-trimethoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of sodium methoxide. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain 3,4,8-Trimethoxyquinolin-2(1H)-one.

Scientific Research Applications

3,4,8-Trimethoxyquinolin-2(1H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 3,4,8-Trimethoxyquinolin-2(1H)-one has anticancer properties and can induce apoptosis in cancer cells.

properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

3,4,8-trimethoxy-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO4/c1-15-8-6-4-5-7-9(8)13-12(14)11(17-3)10(7)16-2/h4-6H,1-3H3,(H,13,14)

InChI Key

OKUQNQUSANXMTM-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC(=O)C(=C2OC)OC

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C(=C2OC)OC

Origin of Product

United States

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